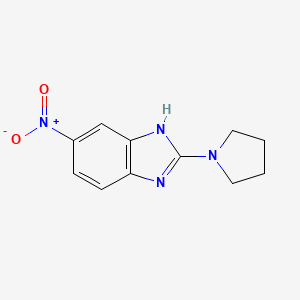
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid is a peptide composed of six amino acids: L-glutamine, L-valine, L-glutamine, L-leucine, L-glutamine, and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.
Deamidation: The glutamine residues can undergo deamidation to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or chemical agents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Deamidation: Mild acidic or basic conditions.
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Deamidation: Conversion of glutamine to glutamic acid.
Scientific Research Applications
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery system.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid: A similar peptide with a different sequence of amino acids.
This compound: Another peptide with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to undergo specific chemical reactions and interact with molecular targets makes it valuable for various research and industrial purposes.
Properties
CAS No. |
573670-82-3 |
|---|---|
Molecular Formula |
C31H53N9O12 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H53N9O12/c1-14(2)13-20(29(49)36-17(6-10-22(34)42)27(47)38-19(31(51)52)8-12-24(44)45)39-28(48)18(7-11-23(35)43)37-30(50)25(15(3)4)40-26(46)16(32)5-9-21(33)41/h14-20,25H,5-13,32H2,1-4H3,(H2,33,41)(H2,34,42)(H2,35,43)(H,36,49)(H,37,50)(H,38,47)(H,39,48)(H,40,46)(H,44,45)(H,51,52)/t16-,17-,18-,19-,20-,25-/m0/s1 |
InChI Key |
XFAGPWJGSPUIAN-BPBFDTGDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


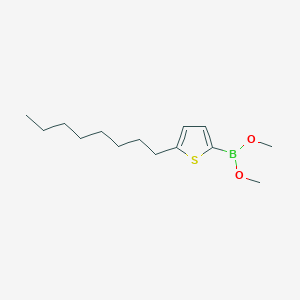
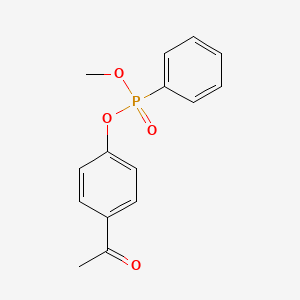
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
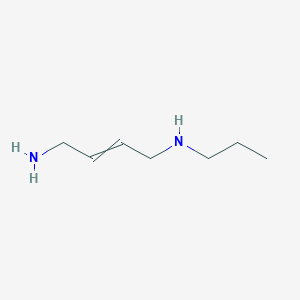
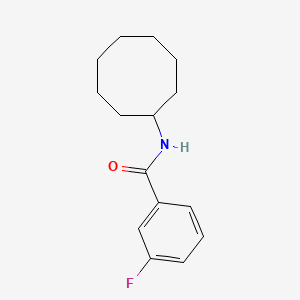
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
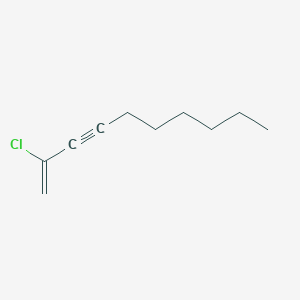
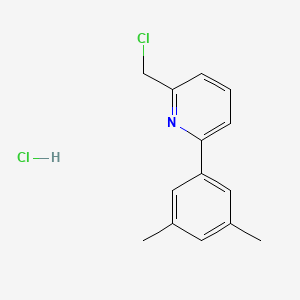
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
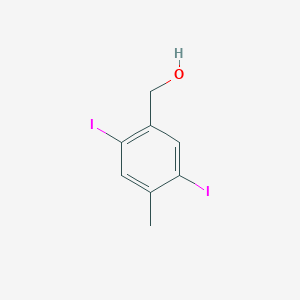
![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
